Neopentyl cyanoacetate
CAS No.: 88107-40-8
Cat. No.: VC14180902
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88107-40-8 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | 2,2-dimethylpropyl 2-cyanoacetate |
| Standard InChI | InChI=1S/C8H13NO2/c1-8(2,3)6-11-7(10)4-5-9/h4,6H2,1-3H3 |
| Standard InChI Key | MKXONZIDTWQRSO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)COC(=O)CC#N |
Introduction
Chemical Identification and Structural Properties
Neopentyl cyanoacetate, systematically named 2,2-dimethylpropyl 2-cyanoacetate, has the molecular formula C₈H₁₃NO₂ and a molar mass of 155.19 g/mol . Its structure combines a cyanoacetate moiety (–OCOCH₂CN) with a neopentyl group ((CH₃)₃CCH₂–), imparting steric hindrance that influences reactivity . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,2-dimethylpropyl 2-cyanoacetate | |
| CAS Number | 88107-40-8 | |
| Molecular Formula | C₈H₁₃NO₂ | |
| SMILES | CC(C)(C)COC(=O)CC#N | |
| InChI Key | MKXONZIDTWQRSO-UHFFFAOYSA-N |
Spectral Characteristics:
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IR (ATR): Peaks at 2262 cm⁻¹ (C≡N stretch) and 1751 cm⁻¹ (ester C=O stretch) .
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¹H NMR (CDCl₃): δ 3.87 (s, 2H, CH₂CO), 3.46 (s, 2H, OCH₂), 0.97 (s, 9H, (CH₃)₃C) .
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¹³C NMR (CDCl₃): δ 162.91 (C=O), 113.06 (CN), 75.41 (OCH₂), 31.03–24.30 (neopentyl carbons) .
Synthesis and Manufacturing
Esterification of Cyanoacetic Acid
The primary synthesis involves acid-catalyzed esterification of cyanoacetic acid with neopentyl alcohol. A representative protocol from patent literature outlines:
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Reactants: Cyanoacetic acid (51 g, 0.6 mol), neopentyl alcohol (74 g, 0.84 mol), sulfuric acid (1 g), toluene (100 g).
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Conditions: Reflux with azeotropic water removal via Dean-Stark trap.
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Workup: Filtration, washing, drying (MgSO₄), and vacuum distillation.
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Yield: 94% (87.1 g) with a boiling point of 79–81°C at 3 mmHg .
Alternative Routes
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Anhydride Method: Reaction of 2-cyanoacetic acid anhydride with neopentyl alcohol under basic conditions (e.g., KOH) .
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Chloroacetate Cyanidation: Substitution of monochloroacetic esters with HCN, though less common for neopentyl derivatives .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported (liquid at RT) | |
| Boiling Point | 79–81°C at 3 mmHg | |
| Density | ~1.0 g/cm³ (estimated) | – |
| LogP | 1.49 | |
| Solubility | Miscible with organic solvents |
The neopentyl group enhances hydrophobicity (LogP = 1.49) and reduces crystallization tendencies, making it suitable for non-polar reaction media .
Applications in Organic Synthesis
Knoevenagel Condensation
Neopentyl cyanoacetate acts as an active methylene component, forming α,β-unsaturated nitriles with aldehydes. For example:
This reaction is pivotal in synthesizing polyfunctional olefins for pharmaceuticals .
Pharmaceutical Intermediates
The ester’s cyano and ester groups enable multistep transformations, including:
Agrochemicals
Steric hindrance from the neopentyl group improves metabolic stability in pesticidal agents, delaying degradation in biological systems .
Comparative Analysis with Other Cyanoacetate Esters
| Ester | Molar Mass (g/mol) | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|
| Neopentyl | 155.19 | 79–81 (3 mmHg) | High steric hindrance |
| Ethyl | 113.12 | 208–210 | Faster kinetics in condensations |
| Methyl | 99.09 | 195–197 | Prone to hydrolysis |
| Benzyl | 161.16 | 153–155 (15 mmHg) | Aromatic stabilization effects |
Neopentyl derivatives exhibit slower reaction kinetics but higher selectivity in sterically demanding environments .
Recent Advances and Future Directions
Green Synthesis
Microwave-assisted reactions in aqueous KOH media achieve 97% yields in Knoevenagel condensations, reducing solvent waste .
Larvicidal Activity
Halogenated Knoevenagel adducts derived from neopentyl cyanoacetate show promise against Aedes aegypti (LC₅₀ = 19.63 µg/mL) .
Catalysis
Palladium complexes with neopentyl phosphine ligands enhance cross-coupling efficiencies, leveraging steric bulk .
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